molecular formula C15H12BrFO3 B2817493 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 346611-58-3

3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B2817493
CAS No.: 346611-58-3
M. Wt: 339.16
InChI Key: KFWBNKUHCNGZRM-UHFFFAOYSA-N
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Description

3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde: is an organic compound with the molecular formula C15H12BrFO3 It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid.

    Reduction: 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving aldehyde and bromine-containing compounds.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and fluorine atoms can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

  • 3-Bromo-4-[(4-fluorobenzyl)oxy]benzaldehyde
  • 3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde
  • 4-Fluorobenzyl bromide

Uniqueness: 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and binding properties. The methoxy group further adds to its distinct chemical profile, making it a versatile compound for various applications.

Biological Activity

3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14BrFO3C_{15}H_{14}BrFO_3, featuring a bromine atom, a fluorobenzyl ether linkage, a methoxy group, and an aldehyde functional group. This unique combination of substituents contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. The proposed mechanism involves the disruption of microbial cell membranes and inhibition of critical enzymatic processes, leading to cell death.

Anticancer Potential

The compound has also been investigated for anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival. For instance, it has been shown to inhibit the proliferation of specific cancer cell lines by targeting key regulatory proteins involved in cell cycle progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines in various cell models, suggesting its potential use in treating inflammatory diseases .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an electrophile, interacting with nucleophilic sites on enzymes, thereby inhibiting their activity. This can disrupt metabolic pathways essential for pathogen survival or cancer cell proliferation.
  • Signal Transduction Modulation : It may influence signaling pathways by modulating receptor activity or altering the expression levels of various proteins involved in cell cycle regulation and apoptosis .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study assessed the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent.
  • Anticancer Research : In a controlled experiment involving human breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis in treated cells .
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to a marked reduction in edema and inflammatory cytokine levels, demonstrating its therapeutic potential in inflammatory conditions.

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, Anticancer, Anti-inflammatoryEnzyme inhibition, Signal modulation
3-Bromo-4-methoxybenzaldehydeLimited antimicrobial activityPrimarily used as a synthetic intermediate
3-Chloro-4-(2-fluorobenzyl)oxy-benzaldehydeModerate anticancer propertiesSimilar mechanism but differing reactivity due to chlorine

Properties

IUPAC Name

3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWBNKUHCNGZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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